N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide
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Overview
Description
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide is a synthetic organic compound characterized by the presence of a cyclobutanecarbohydrazide moiety linked to a 2,4-dichlorophenoxybutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide typically involves the following steps:
Preparation of 2,4-dichlorophenoxybutanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a suitable catalyst.
Formation of 2,4-dichlorophenoxybutanoyl chloride: The 2,4-dichlorophenoxybutanoic acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Synthesis of cyclobutanecarbohydrazide: Cyclobutanecarboxylic acid is reacted with hydrazine hydrate to form cyclobutanecarbohydrazide.
Coupling reaction: Finally, the 2,4-dichlorophenoxybutanoyl chloride is reacted with cyclobutanecarbohydrazide in the presence of a base such as triethylamine to yield N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide
- N-[4-(2,4-dichlorophenoxy)butanoyl]glycine
- 4-(2,4-dichlorophenoxy)-N’-[4-(2,4-dichlorophenoxy)butanoyl]butanohydrazide
Uniqueness
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide is unique due to the presence of the cyclobutanecarbohydrazide moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
554438-80-1 |
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Molecular Formula |
C15H18Cl2N2O3 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-11-6-7-13(12(17)9-11)22-8-2-5-14(20)18-19-15(21)10-3-1-4-10/h6-7,9-10H,1-5,8H2,(H,18,20)(H,19,21) |
InChI Key |
STUVJOFEKZROQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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